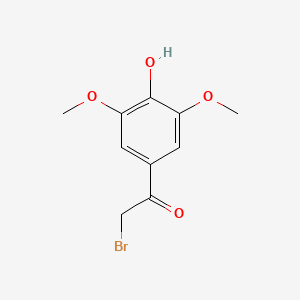

2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone

Vue d'ensemble

Description

2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO4 It is a brominated derivative of acetosyringone, a phenolic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone typically involves the bromination of 4-hydroxy-3,5-dimethoxyacetophenone. This reaction is carried out under light irradiation, which facilitates the addition of a bromine atom to the ethanone moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and light source to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

Reduction: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like ethanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as ethers or amines.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms of the compound.

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in the preparation of more complex molecules through substitution reactions.

Key Reactions :

- Bromination : The introduction of bromine facilitates further functionalization.

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of derivatives with tailored properties.

Medicinal Chemistry

The compound shows potential in developing pharmaceutical agents, particularly those targeting inflammatory and cancer pathways. Its structural motifs are conducive to modifications that enhance biological activity.

Case Study Insights :

- A study demonstrated that derivatives of 2-bromo compounds exhibit significant anti-inflammatory properties, making them candidates for drug development aimed at treating chronic inflammatory diseases .

- Another investigation highlighted the anticancer activity of related compounds, showing that modifications to the methoxy groups can drastically alter potency against different cancer cell lines .

Biological Studies

In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to act as an electrophile allows it to interact with nucleophilic sites on proteins.

Mechanism of Action :

The compound's bromine atom and hydroxyl groups enhance its reactivity, enabling it to inhibit enzyme activity effectively. This property is particularly relevant in medicinal chemistry for developing enzyme inhibitors that can regulate biological pathways involved in diseases .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone involves its interaction with biological molecules. For instance, as a potential carbonic anhydrase inhibitor, it may bind to the active site of the enzyme, blocking its activity. This interaction can affect various physiological processes, such as pH regulation and ion transport.

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetosyringone: 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone, the non-brominated analog.

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: A similar compound with different substitution on the aromatic ring.

4-Bromo-2,5-dimethoxyphenethylamine: A structurally related compound with different functional groups.

Uniqueness

2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone is unique due to its specific bromination pattern and the presence of both hydroxyl and methoxy groups on the aromatic ring. This combination of functional groups provides distinct reactivity and potential biological activity compared to its analogs.

Activité Biologique

2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom, hydroxyl groups, and methoxy groups on the phenyl ring. This unique combination contributes to its reactivity and biological activity.

Molecular Formula: C10H11BrO4

Molecular Weight: 277.1 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The bromine atom and hydroxyl groups play crucial roles in its reactivity:

- Enzyme Inhibition: The compound has been identified as a potential inhibitor of carbonic anhydrase, an enzyme involved in regulating pH and ion transport in biological systems. It may bind to the active site of the enzyme, blocking its activity and affecting physiological processes .

- Electrophilic Activity: The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby inhibiting their functions .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

- Cell Line Studies: In studies involving human colon cancer (HCT 116) cells, the compound demonstrated potent anticancer activity with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Acetosyringone | Non-brominated analog | Lacks electrophilic bromine |

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | Different substitution pattern | Varies in reactivity |

| 4-Bromo-2,5-dimethoxyphenethylamine | Related compound | Different functional groups |

The presence of both hydroxyl and methoxy groups in this compound enhances its reactivity compared to these analogs.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various derivatives of phenolic compounds, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition Studies

Another study focused on the enzyme inhibition properties of the compound against carbonic anhydrase. The inhibition constant (Ki) was determined to be in the micromolar range, indicating a strong interaction with the enzyme and suggesting therapeutic applications in conditions where carbonic anhydrase plays a role .

Propriétés

IUPAC Name |

2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYIKFIZNYRVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710175 | |

| Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51149-28-1 | |

| Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does alpha-Bromoacetosyringone (ASBr) affect the activation of virulence genes in Agrobacterium tumefaciens?

A1: Agrobacterium tumefaciens utilizes a two-component regulatory system, VirA/VirG, to activate its virulence genes (vir genes) in response to phenolic compounds released by host plants. ASBr acts as a potent inhibitor of this induction process. []

Q2: What is the significance of using radiolabeled ASBr in this research?

A2: Using an iodine-125 (125I) labeled analog of ASBr was crucial for identifying the proteins involved in ASBr's inhibitory mechanism. This radiolabeling allowed researchers to track the binding of ASBr within A. tumefaciens cells and subsequently identify p10 and p21 as the targets. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.